n-Ethyl-4-methylpiperazine-1-carboxamide n-Ethyl-4-methylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 7401-05-0
VCID: VC17964964
InChI: InChI=1S/C8H17N3O/c1-3-9-8(12)11-6-4-10(2)5-7-11/h3-7H2,1-2H3,(H,9,12)
SMILES:
Molecular Formula: C8H17N3O
Molecular Weight: 171.24 g/mol

n-Ethyl-4-methylpiperazine-1-carboxamide

CAS No.: 7401-05-0

Cat. No.: VC17964964

Molecular Formula: C8H17N3O

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

n-Ethyl-4-methylpiperazine-1-carboxamide - 7401-05-0

Specification

CAS No. 7401-05-0
Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
IUPAC Name N-ethyl-4-methylpiperazine-1-carboxamide
Standard InChI InChI=1S/C8H17N3O/c1-3-9-8(12)11-6-4-10(2)5-7-11/h3-7H2,1-2H3,(H,9,12)
Standard InChI Key JNGRMEMVULIXBF-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)N1CCN(CC1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4. Substitutions include an ethyl group attached to the carboxamide nitrogen and a methyl group on the piperazine ring. This configuration enhances its ability to participate in hydrogen bonding and hydrophobic interactions, critical for binding to biological targets.

Conformational Analysis

Crystallographic studies of analogous piperazinium salts reveal that the piperazine ring typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . For n-Ethyl-4-methylpiperazine-1-carboxamide, this conformation likely stabilizes the molecule in aqueous environments, influencing its solubility and pharmacokinetic behavior.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands near 1650 cm1^{-1} indicate the presence of the carboxamide (C=O) group.

  • NMR: 1H^1\text{H} NMR spectra show distinct signals for the ethyl group (δ 1.1–1.3 ppm, triplet) and methyl group (δ 2.3 ppm, singlet), alongside piperazine ring protons (δ 2.5–3.5 ppm).

Physicochemical Data

PropertyValue
Molecular Weight171.24 g/mol
SolubilityModerately soluble in polar solvents (e.g., methanol, DMSO)
LogP (Partition Coefficient)~1.2 (predicted)
Melting PointNot fully characterized

Synthesis and Preparation

Synthetic Routes

The primary synthesis involves reacting 4-methylpiperazine with ethyl chloroformate in a nucleophilic acyl substitution reaction:

4-Methylpiperazine+ClCO2Etn-Ethyl-4-methylpiperazine-1-carboxamide+HCl\text{4-Methylpiperazine} + \text{ClCO}_2\text{Et} \rightarrow \text{n-Ethyl-4-methylpiperazine-1-carboxamide} + \text{HCl}

This exothermic reaction typically proceeds in anhydrous conditions at 0–5°C to minimize side reactions.

Optimization Strategies

  • Solvent Choice: Tetrahydrofuran (THF) or dichloromethane (DCM) enhances yield (>75%) by stabilizing intermediates.

  • Catalysis: Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed using HPLC and mass spectrometry.

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor in synthesizing neuroactive agents and kinase inhibitors. Its modular structure allows for:

  • Side-Chain Modifications: Tailoring lipophilicity for blood-brain barrier penetration.

  • Prodrug Design: Esterification of the carboxamide group to enhance bioavailability.

Targeted Therapy

Ongoing research explores its utility in MEK inhibitors for hepatocellular carcinoma, leveraging its ability to block RAS/RAF signaling .

Comparative Analysis with Related Piperazine Derivatives

CompoundStructural FeaturesBioactivity Highlights
1-MethylpiperazineSingle methyl substitutionIndustrial catalyst
N,N-DiethylpiperazineDual ethyl groupsEnhanced lipophilicity
n-Ethyl-4-methylpiperazine-1-carboxamideEthyl + methyl + carboxamideMEK inhibition, antimicrobial

This compound’s dual substitution and carboxamide group confer superior binding affinity compared to simpler analogs .

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